trans-4-({[(4-Nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of a nitrophenyl group, an acetyl group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the nitration of phenylacetic acid to introduce the nitro group. This is followed by the acylation of the nitrophenylacetic acid with cyclohexanecarboxylic acid under specific reaction conditions, such as the use of a catalyst like dicyclohexylcarbodiimide and 4-N,N-dimethylaminopyridine in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and cyclohexanecarboxylic acid derivatives. Examples include:
- 2-Cyano-N-(4-nitrophenyl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
What sets 4-({[(4-nitrophenyl)acetyl]amino}methyl)cyclohexanecarboxylic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
4-[[[2-(4-nitrophenyl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20N2O5/c19-15(9-11-3-7-14(8-4-11)18(22)23)17-10-12-1-5-13(6-2-12)16(20)21/h3-4,7-8,12-13H,1-2,5-6,9-10H2,(H,17,19)(H,20,21) |
InChI Key |
PJGKPYCPWXAOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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